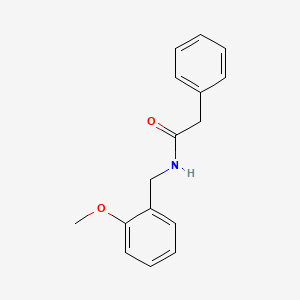

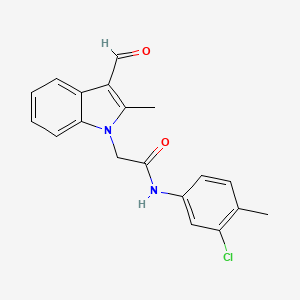

N-(2-methoxybenzyl)-2-phenylacetamide

Übersicht

Beschreibung

N-(2-methoxybenzyl)-2-phenylacetamide, also known as MPAA, is a chemical compound that is widely used in scientific research. MPAA is a member of the class of benzylamides and is a white crystalline solid. It has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Wissenschaftliche Forschungsanwendungen

Receptor Interaction Profiles

N-(2-methoxybenzyl)-phenethylamines (NBOMe drugs) are psychoactive substances with receptor interaction profiles studied in vitro. These compounds interact strongly with serotonergic 5-HT2A, 5-HT2B, 5-HT2C receptors, and rat TAAR1, with potent agonistic effects on the 5-HT2A receptor. The N-2-methoxybenzyl substitution of 2C drugs increases binding affinity at certain receptors, predicting strong hallucinogenic effects similar to LSD (Rickli et al., 2015).

Radioligand Synthesis

Synthesis of radioligands such as [(18)F]FMDAA1106 and [(18)F]FEDAA1106, which are potent radioligands for peripheral benzodiazepine receptors (PBR), involves N-(2-methoxybenzyl)-2-phenylacetamide derivatives. These radioligands have applications in neuroimaging and diagnostic procedures, particularly in identifying high PBR density regions in the brain (Zhang et al., 2003).

Metabolism Studies

Metabolism studies of N-Benzylphenethylamines (NBOMes), which include this compound derivatives, focus on understanding the metabolic pathways of these novel psychedelic substances. The major metabolic pathways involve mono- and bis-O-demethylation, hydroxylation, followed by glucuronidation, sulfation, or N-acetylation of primary metabolites. Such studies are crucial for understanding the pharmacokinetics of these substances in human and animal models (Šuláková et al., 2021).

Synthesis and Stereochemical Studies

The synthesis of this compound derivatives is also explored for stereochemical applications. For instance, the base-promoted cyclization of optically pure derivatives has resulted in a diastereo- and enantioselective approach to valuable beta-lactams. Such studies contribute to the development of new synthetic methods and the understanding of stereochemical outcomes in organic synthesis (Pérez-Faginas et al., 2007).

Antioxidant Potential

Capsaicin analogues like N-(4-hydroxy-3-methoxybenzyl)acetamide have been studied for their antioxidant properties. Computational and spectroscopic methods are used to evaluate the stability of radicals and the antioxidant mechanism, contributing to the understanding of how these compounds can act as antioxidants in different mediums (Yancheva et al., 2020).

Wirkmechanismus

Safety and Hazards

N-(2-methoxybenzyl)-2-phenylacetamide and its derivatives are associated with severe adverse reactions including deaths . Commonly observed adverse effects include visual and auditory hallucinations, confusion, anxiety, panic and fear, agitation, uncontrollable violent behavior, seizures, excited delirium, and sympathomimetic signs such as mydriasis, tachycardia, hypertension, hyperthermia, and diaphoresis .

Zukünftige Richtungen

Given the potential dangers associated with N-(2-methoxybenzyl)-2-phenylacetamide, further investigation on the mechanism of action, chemical, pharmacological, and toxicological properties is needed to evaluate its potential harmful effects . This will help forensic and clinical toxicologists to reliably identify these substances in case of abuse and/or intoxication and will allow them a thorough risk assessment .

Eigenschaften

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-19-15-10-6-5-9-14(15)12-17-16(18)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEVZIXUVNPBYNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001326261 | |

| Record name | N-[(2-methoxyphenyl)methyl]-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203628 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

331440-08-5 | |

| Record name | N-[(2-methoxyphenyl)methyl]-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5700981.png)

![3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5700987.png)

![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2-chlorophenoxy)acetohydrazide](/img/structure/B5700993.png)

![4-(3-{[{2-[1-(3-bromo-4-methoxyphenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5701050.png)

![N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5701073.png)

![1-[2-(3,5-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5701075.png)